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Compound of Interest

Compound Name: L-817,818

Cat. No.: B1674111 Get Quote

Executive Summary
L-817,818 (also known as L-817818) is a potent, high-affinity, non-peptide agonist selective for

the somatostatin receptor subtype 5 (sst5).[1] Developed by Merck Research Laboratories, it

serves as a critical pharmacological tool for dissecting the physiological roles of sst5,

particularly in metabolic regulation (insulin secretion) and neuroprotection, distinct from the

classical sst2-dominated effects of analogs like octreotide.

Unlike native somatostatin (SRIF-14/28), L-817,818 exhibits a unique pharmacological profile:

while it binds sst5 with sub-nanomolar affinity and triggers G-protein signaling, it fails to induce

receptor internalization, suggesting a biased agonism profile that maintains surface receptor

density during prolonged exposure.

Chemical & Pharmacological Profile
Chemical Identity[3]

IUPAC Name:N-[[2-(2-naphthalenyl)-1H-benz[g]indol-3-yl]acetyl]-D-lysine (2S)-2-

aminopropyl ester

Molecular Formula: C₃₃H₃₆N₄O₃

Molecular Weight: 536.67 g/mol [2]

Solubility: Soluble in DMSO (up to 100 mM); practically insoluble in water.
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Class: Non-peptide indole derivative.

Binding Affinity & Selectivity
L-817,818 is highly selective for sst5, with significant selectivity over the sst2, sst3, and sst4

subtypes, and moderate selectivity over sst1.

Table 1: Binding Affinity Profile (Human Receptors)

Receptor Subtype Ki (nM) Selectivity Ratio (vs sst5)

sst5 0.4 1x (Primary Target)

sst1 3.3 ~8x

sst2 52.0 ~130x

sst3 64.0 ~160x

sst4 82.0 ~205x

Data Source: Rohrer et al., Science (1998).[3]

Mechanism of Action (MoA)
Signaling Pathway
Upon binding to the sst5 receptor, L-817,818 triggers a conformational change that activates

the heterotrimeric G_i/o protein complex. This initiates a cascade of inhibitory signaling events:

Adenylyl Cyclase Inhibition: The Gα_i subunit inhibits adenylyl cyclase, reducing intracellular

cAMP levels.

PKA Suppression: Reduced cAMP leads to decreased Protein Kinase A (PKA) activity.

Ion Channel Modulation:

Inhibition of VGCCs: Suppression of Voltage-Gated Calcium Channels (L-type and T-type),

reducing Ca²⁺ influx.
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Activation of GIRK: Opening of G-protein-coupled Inwardly Rectifying Potassium

channels, causing membrane hyperpolarization.

Physiological Outcome: Inhibition of secretory vesicle fusion (e.g., insulin, GH) and

suppression of neuronal excitability.

Unique Internalization Kinetics
A critical distinction in the activity of L-817,818 compared to native Somatostatin-28 is its effect

on receptor trafficking. While L-817,818 effectively activates G-protein signaling, it does not

trigger β-arrestin-mediated endocytosis (internalization) of the sst5 receptor. This prevents

rapid desensitization, allowing for sustained signaling.
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Figure 1: Signal transduction pathway of L-817,818 at the sst5 receptor. Note the absence of

receptor internalization.[4]

In Vitro Biological Activity Data[1][7]
Endocrine Regulation
L-817,818 is a potent inhibitor of hormone secretion in tissues where sst5 is the dominant

regulator.

Table 2: Functional Potency (EC50)

Assay System Biological Readout EC50 (nM) Significance

Mouse Pancreatic

Islets

Inhibition of Glucose-

Stimulated Insulin

Secretion (GSIS)

0.3

Confirms sst5

mediates insulin

suppression in mice.

[5]

Rat Pituitary Cells

Inhibition of Growth

Hormone (GH)

Release

3.1

Demonstrates

neuroendocrine

efficacy.

AtT-20 Cells
Inhibition of Forskolin-

stimulated cAMP
< 1.0

Validates Gi coupling

mechanism.

Neuroprotection (Retinal Ganglion Cells)
Recent studies indicate L-817,818 reduces intracellular Ca²⁺ overload in Retinal Ganglion Cells

(RGCs) by inhibiting T-type calcium channels via the NO/cGMP/PKG pathway, suggesting

potential utility in glaucoma models.

Experimental Protocols
Protocol A: Forskolin-Stimulated cAMP Inhibition Assay
Purpose: To quantify the functional potency (EC50) of L-817,818 in a cell line stably expressing

human sst5 (e.g., CHO-K1 or HEK293).

Reagents:
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Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (phosphodiesterase inhibitor).

Forskolin (10 µM final concentration).

cAMP detection kit (e.g., HTRF or ELISA).

Workflow:

Cell Seeding: Seed h-sst5-expressing cells at 2,000 cells/well in a 384-well plate. Incubate

overnight.

Compound Preparation: Prepare serial dilutions of L-817,818 in Assay Buffer (Range: 10⁻¹²

M to 10⁻⁶ M).

Stimulation:

Remove culture media.

Add 10 µL of L-817,818 dilution.

Immediately add 10 µL of Forskolin (20 µM stock) to stimulate cAMP.

Incubation: Incubate for 30–45 minutes at 37°C.

Lysis & Detection: Add lysis buffer and detection reagents according to the specific cAMP kit

instructions.

Analysis: Plot Relative Light Units (RLU) vs. Log[L-817,818]. Calculate EC50 using a 4-

parameter logistic fit.

Protocol B: Insulin Secretion Assay (Mouse Islets)
Purpose: To verify physiological activity in primary tissue.

Workflow:

Islet Isolation: Isolate islets from C57BL/6 mice via collagenase digestion.

Recovery: Culture islets in RPMI-1640 (11 mM glucose) overnight.
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Pre-incubation: Incubate islets in KRB buffer with 2.8 mM glucose (basal) for 30 mins.

Treatment: Transfer batches of 10 islets to tubes containing KRB with:

16.7 mM glucose (Stimulatory control).

16.7 mM glucose + L-817,818 (100 nM).

Incubation: Incubate for 60 minutes at 37°C.

Supernatant Collection: Spin down briefly; collect supernatant.

Quantification: Measure insulin via ELISA.

Validation: L-817,818 should reduce insulin secretion by ~40–50% compared to the

stimulatory control.
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Figure 2: Workflow for validating L-817,818 activity in primary pancreatic islets.

Troubleshooting & Optimization
Solubility Issues: L-817,818 is hydrophobic. Ensure stock solutions are prepared in 100%

DMSO. When diluting into aqueous buffers, keep final DMSO concentration < 0.1% to avoid

cytotoxicity or non-specific effects.

Adsorption: As a lipophilic molecule, L-817,818 may adhere to plastics. Use low-binding

plates and tips for serial dilutions, especially in the sub-nanomolar range.
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Receptor Desensitization: Since L-817,818 does not internalize the receptor, washout

experiments may show prolonged effects compared to native somatostatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Biological Activity of L-817,818 In
Vitro]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674111#biological-activity-of-l-817-818-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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